
1-(3-Bromo-4-iodophenyl)ethanone
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Overview
Description
1-(3-Bromo-4-iodophenyl)ethanone is an organic compound belonging to the class of aryl ketones. It is characterized by the presence of both bromine and iodine substituents on the phenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-iodoacetophenone with dioxane dibromide in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with a high yield of 87% . Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent at temperatures between 120-140°C, resulting in a yield of 40% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Reactions: Formation of various substituted phenyl ethanones.
Oxidation: Formation of 1-(3-Bromo-4-iodophenyl)acetic acid.
Reduction: Formation of 1-(3-Bromo-4-iodophenyl)ethanol.
Coupling Reactions: Formation of biaryl compounds or other complex molecules.
Scientific Research Applications
Chemical Synthesis
1-(3-Bromo-4-iodophenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in multiple chemical reactions, including:
- Substitution Reactions : The bromine or iodine atoms can be replaced by other functional groups.
- Reduction Reactions : The carbonyl group can be reduced to form alcohol derivatives.
- Oxidation Reactions : It can be oxidized to yield carboxylic acids or other derivatives .
Biological Applications
Research has indicated potential biological activities associated with this compound:
Medicinal Chemistry
The compound is being investigated for its therapeutic potential:
- Drug Development : Its unique structure may allow it to interact with specific biological targets, making it a candidate for developing new pharmaceuticals aimed at various diseases.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level could provide insights into drug resistance mechanisms and lead to more effective treatments .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-iodophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine substituents enhances its reactivity and binding affinity, allowing it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)ethanone
- 1-(3-Bromo-4-fluorophenyl)ethanone
- 1-(3-Bromo-4-methylphenyl)ethanone
Comparison: 1-(3-Bromo-4-iodophenyl)ethanone is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and properties compared to similar compounds with different halogen substituents. The combination of bromine and iodine enhances its utility in various chemical reactions and applications .
Biological Activity
1-(3-Bromo-4-iodophenyl)ethanone, also known as 3'-Bromo-4'-iodoacetophenone, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₆BrIO
- Molecular Weight : 324.94 g/mol
- CAS Number : 945907-32-4
The compound features a bromine and iodine substitution on the phenyl ring, which can influence its biological activity by altering electronic properties and steric factors.
Research indicates that this compound exhibits various mechanisms of action, particularly through interactions with sigma receptors. These receptors are implicated in several physiological processes and are emerging targets for cancer therapy.
Sigma Receptor Interactions
- Cytotoxicity : The compound shows cytotoxic effects on cancer cells, particularly through sigma receptor pathways. Studies suggest that high concentrations (20-100 µM) are necessary to elicit significant tumoricidal effects, likely due to the need for complete occupancy of sigma receptors .
- Metabolic Changes : Treatment with sigma ligands like this compound induces metabolic changes in cancer cells, leading to increased glucose metabolism, often referred to as a "metabolic flare" preceding cell death .
In Vitro Studies
A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
A375 Melanoma | 30 | Sigma receptor-mediated apoptosis |
C6 Glioma | 25 | Induction of metabolic flare |
MCF-7 Breast Cancer | 40 | Sigma receptor occupancy |
These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in a dose-dependent manner.
Case Studies
- Melanoma Treatment : In a study involving human A375M melanoma cells, treatment with sigma receptor ligands resulted in significant tumor growth inhibition both in vitro and in vivo. The study utilized PET imaging to assess tumor responses, revealing a correlation between sigma receptor occupancy and therapeutic efficacy .
- Glioma Models : Research on rat glioma models demonstrated that administration of this compound led to reduced tumor size and altered metabolic profiles consistent with sigma receptor engagement .
Pharmacological Profile
The pharmacological profile of this compound suggests it possesses favorable properties for drug development:
Properties
IUPAC Name |
1-(3-bromo-4-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQKCNIGTUIVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.